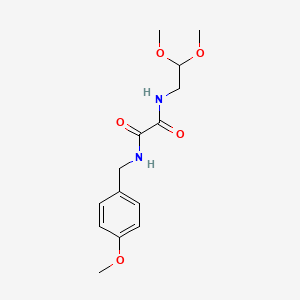

![molecular formula C23H23N3O5 B2544033 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775455-89-4](/img/structure/B2544033.png)

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

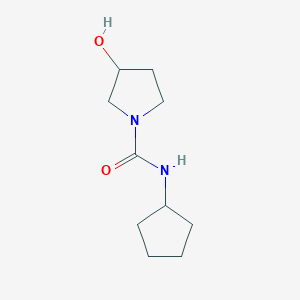

The compound 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex molecule that may be related to the class of 1,3,4-oxadiazole bearing compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research, such as the presence of a piperidine moiety and a methoxyphenyl group.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from organic acids, which are converted into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final step involves the reaction of these thiols with a sulfonyl piperidine compound in the presence of DMF and sodium hydride to yield the target compounds . This method could potentially be adapted for the synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is a common feature in many central nervous system agents. The piperidine ring is often linked to other functional groups that can significantly alter the compound's affinity for various receptors . The specific interactions of these compounds with biological targets can be influenced by the substitution pattern on the piperidine ring and the nature of the other linked functional groups.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The oxadiazole ring, for example, is a heterocyclic compound that can participate in various chemical reactions, potentially leading to the formation of new derivatives with altered biological activities . The presence of a methoxyphenyl group could also affect the molecule's electronic properties and its interactions with biological targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the presence of heterocyclic rings, such as oxadiazole and piperidine, as well as the methoxyphenyl group, would influence the compound's solubility, stability, and overall reactivity. These properties are crucial for the biological activity and pharmacokinetic profile of the compound. The synthesized compounds' structures were confirmed using modern spectroscopic techniques, which are essential tools for determining the physical and chemical properties of new chemical entities .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-BCP and its derivatives have been synthesized and analyzed for their structural properties, providing insights into their potential applications in medicinal chemistry and drug design. The crystal structures of these compounds, obtained through recrystallization, are used to identify binding sites for allosteric modulators of the AMPA receptor. Such structural analyses are crucial for the development of new pharmaceutical agents targeting neurological disorders (Wu et al., 2014).

Pharmacological Effects

1-BCP has been found to modulate AMPA receptor-gated currents, enhancing monosynaptic responses in the hippocampus, which improves spatial and olfactory memory in rats. This suggests its potential application in treating memory-related disorders (Arai et al., 1994). Additionally, 1-BCP facilitates glutamatergic transmission in the brain after systemic administration and enhances the induction of long-term potentiation in the hippocampus of rats, further underscoring its potential as a cognitive enhancer (Stäubli et al., 1994).

Molecular and Computational Studies

Research on novel 1,3,4-oxadiazole derivatives, closely related to 1-BCP, has been conducted to explore their molecular properties and potential applications. Computational density functional theory (DFT) calculations shed light on reactive sites for electrophilic and nucleophilic interactions, which is vital for understanding the chemical reactivity and designing new compounds with specific biological activities (Kumara et al., 2017).

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-28-18-5-2-16(3-6-18)22-24-21(31-25-22)12-15-8-10-26(11-9-15)23(27)17-4-7-19-20(13-17)30-14-29-19/h2-7,13,15H,8-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICRCMVZDIATEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2543952.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)

![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)

![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)